![molecular formula C21H25NO5S B3324858 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate CAS No. 198422-86-5](/img/structure/B3324858.png)
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate
Übersicht
Beschreibung
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate, also known as MitoBloCK-7, is a chemical compound that has been extensively studied in the field of mitochondrial research. It is a fluorescent dye that can selectively stain mitochondria in live cells and has been used to investigate mitochondrial morphology, dynamics, and function.
Wirkmechanismus
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate selectively stains mitochondria in live cells by accumulating in the mitochondrial matrix. The mechanism of action is based on the electrostatic interaction between the positively charged this compound and the negatively charged mitochondrial matrix. Once inside the mitochondria, this compound emits a green fluorescence that can be detected by fluorescence microscopy.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect mitochondrial function or morphology. It has also been shown to be stable under physiological conditions and can be used for long-term imaging studies. However, it should be noted that this compound is not suitable for imaging of mitochondria in fixed cells or tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate is its ability to selectively stain mitochondria in live cells without affecting mitochondrial function or morphology. Additionally, this compound is stable under physiological conditions and can be used for long-term imaging studies. However, there are some limitations to the use of this compound. For example, it is not suitable for imaging of mitochondria in fixed cells or tissues. Additionally, this compound is not suitable for use in vivo due to its low bioavailability.
Zukünftige Richtungen
There are several future directions for the use of 3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate in scientific research. One potential application is in the study of mitochondrial dysfunction in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer. Additionally, this compound could be used to investigate the role of mitochondria in aging and age-related diseases. Another potential application is in the development of new therapeutics that target mitochondrial function. Overall, this compound is a valuable tool for investigating mitochondrial biology and has the potential to contribute to the development of new treatments for mitochondrial dysfunction-related diseases.
Wissenschaftliche Forschungsanwendungen
3-(5-carboxypentyl)-1,1,2-trimethyl-1H-benzo[e]indol-3-ium-7-sulfonate has been widely used in various scientific research applications. It has been used to investigate mitochondrial morphology, dynamics, and function in live cells. It has also been used to study mitochondrial quality control mechanisms, such as mitophagy and mitochondrial fission and fusion. Additionally, this compound has been used to investigate mitochondrial dysfunction in various diseases, such as Parkinson's disease, Alzheimer's disease, and cancer.
Eigenschaften
IUPAC Name |
3-(5-carboxypentyl)-1,1,2-trimethylbenzo[e]indol-3-ium-7-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5S/c1-14-21(2,3)20-17-10-9-16(28(25,26)27)13-15(17)8-11-18(20)22(14)12-6-4-5-7-19(23)24/h8-11,13H,4-7,12H2,1-3H3,(H-,23,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVMINYRQMRPJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(C1(C)C)C3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



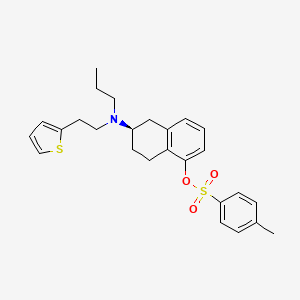

![Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B3324791.png)

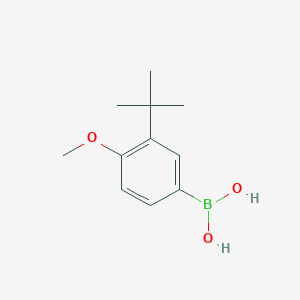
![(2S,3aR,6aR)-1-(tert-butoxycarbonyl)octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B3324808.png)

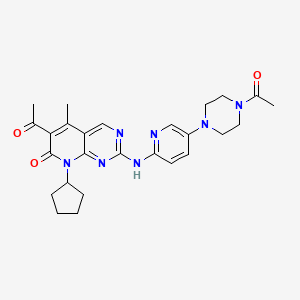
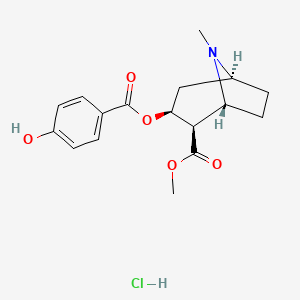
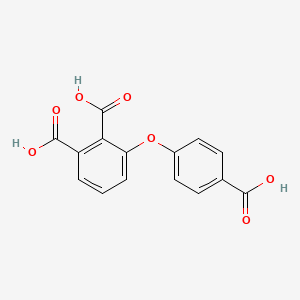
![(R)-7-(benzyloxy)-12-((R)-tetrahydrofuran-2-carbonyl)-3,4,12,12a-tetrahydro-1H-[1,4]oxazino[3,4-c]pyrido[2,1-f][1,2,4]triazine-6,8-dione](/img/structure/B3324864.png)


